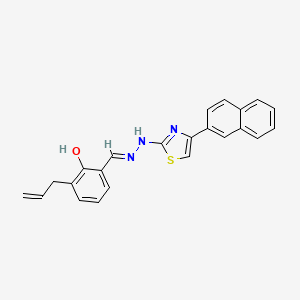
(E)-2-allyl-6-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(E)-2-allyl-6-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)phenol” is a complex organic molecule. It contains several functional groups including an allyl group, a phenol group, a thiazole ring, and a naphthalene ring. These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques could be used to characterize the structure . Computational methods could also be used to predict the structure and properties of the molecule .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the phenol group could undergo reactions typical of alcohols, such as esterification or ether formation. The thiazole ring could participate in nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar phenol group could enhance its solubility in polar solvents, while the nonpolar naphthalene ring could enhance its solubility in nonpolar solvents .Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Analysis
A study highlighted the synthesis and structural analysis of a related compound, focusing on its high antioxidant value which suggests potential biological activity. Theoretical data supported experimental findings, indicating compatibility between theoretical and experimental values. This suggests that compounds of similar structure could have significant antioxidant properties and potential as biologically active drugs (Ulaş, 2020).
DNA Binding and Antibacterial Activity
Mononuclear metal complexes derived from benzothiazole Schiff bases showed significant DNA binding properties and demonstrated strong antibacterial activity against a range of pathogens. The study provides evidence of the biological efficacy of such compounds, indicating their potential for development into therapeutic agents (Vamsikrishna et al., 2016).
Photophysical Characterization for Organic Light Emitting Diodes (OLEDs)
The synthesis and characterization of organotin compounds derived from Schiff bases were explored, highlighting their application in OLEDs. The study emphasizes the potential of such compounds in enhancing the performance of OLEDs, indicating their relevance in materials science and engineering (García-López et al., 2014).
Antimicrobial and Anti-Proliferative Activities
A series of thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety were synthesized and evaluated for their antimicrobial and anti-proliferative activities. The compounds showed promising results against various microbial strains and cancer cell lines, underscoring the potential for these compounds in medicinal chemistry (Mansour et al., 2020).
Synthesis and Evaluation of Antimicrobial Activities
Research into triazolino[4,3-a]pyrimidines and 5-arylazothiazoles derived from hydrazonoyl halides showcased their synthesis and significant antimicrobial activity. This indicates the compound's potential in developing new antimicrobial agents (Abdelhamid et al., 2008).
Fluorescent Chemosensing for Al(III) Ion Detection
A study on a naphthol derivative revealed its application as an "off–on-type" fluorescent chemosensor for Al(III) ions. This research demonstrates the compound's utility in environmental monitoring and analytical chemistry (Xiao et al., 2018).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[(E)-[(4-naphthalen-2-yl-1,3-thiazol-2-yl)hydrazinylidene]methyl]-6-prop-2-enylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3OS/c1-2-6-17-9-5-10-20(22(17)27)14-24-26-23-25-21(15-28-23)19-12-11-16-7-3-4-8-18(16)13-19/h2-5,7-15,27H,1,6H2,(H,25,26)/b24-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVIQYCCWJDFIKN-ZVHZXABRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C(=CC=C1)C=NNC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCC1=C(C(=CC=C1)/C=N/NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-allyl-6-((2-(4-(naphthalen-2-yl)thiazol-2-yl)hydrazono)methyl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[1-[4-(difluoromethoxy)phenyl]piperidin-3-yl]acetamide](/img/structure/B2844879.png)
![7-[2-(4-Ethylpiperazin-1-yl)ethoxy]-3-(4-methoxyphenyl)chromen-4-one](/img/structure/B2844881.png)
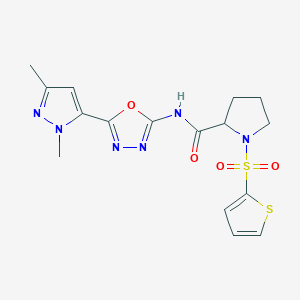
![5-[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2844883.png)
![2-Chloro-N-[3-(2-oxopiperidin-1-yl)-1-bicyclo[1.1.1]pentanyl]acetamide](/img/structure/B2844886.png)

![S-(5-fluoro-2-methoxyphenyl)-2-[4-(furan-2-yl)phenyl]-2-hydroxyethane-1-sulfonamido](/img/structure/B2844889.png)
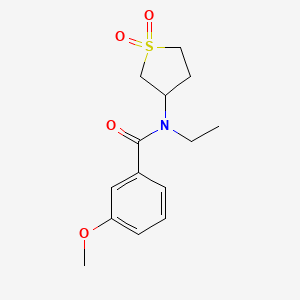
![4-[4-(3-Chlorophenyl)piperazino]-6-[(isopropylsulfanyl)methyl]-2-phenylpyrimidine](/img/structure/B2844891.png)
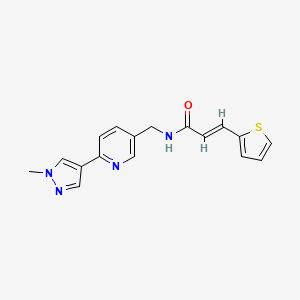
![tert-butyl N-[(1S)-1-[4-(iodomethyl)-1,3-oxazol-2-yl]ethyl]carbamate](/img/structure/B2844893.png)
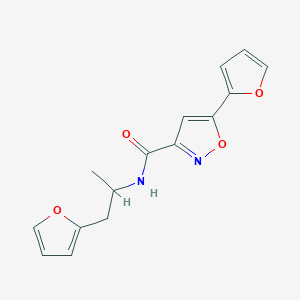
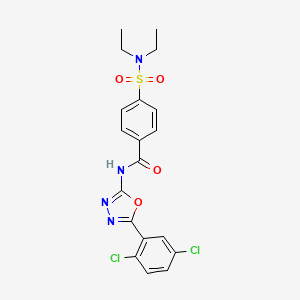
![2-(3-methoxybenzyl)-6-((4-methylpiperidin-1-yl)sulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2844899.png)